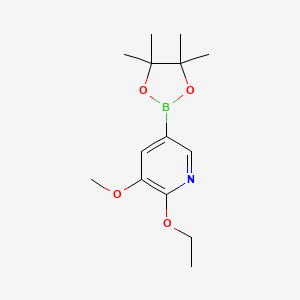

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the empirical formula C13H20BNO3 and a molecular weight of 249.11 g/mol . This compound is a derivative of pyridine, featuring both ethoxy and methoxy substituents along with a boronic ester group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-ethoxy-3-methoxypyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized products.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids or alcohols.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds containing dioxaborolane groups have been associated with enhanced cytotoxicity against various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Materials Science

The unique properties of 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for various applications in materials science.

- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its electron-donating properties. Its incorporation into polymer matrices may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Sensors : The dioxaborolane moiety can serve as a recognition site for specific analytes in sensor applications. Research has demonstrated that such compounds can be used in the development of chemical sensors for detecting environmental pollutants .

Environmental Applications

Given the increasing concern over environmental pollutants and greenhouse gases, compounds like this compound are being explored for their potential in environmental remediation.

- Carbon Capture : The ability of boron-containing compounds to bind carbon dioxide suggests that they could be employed in carbon capture technologies. This application is crucial for mitigating climate change impacts by reducing atmospheric carbon levels .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al. (2024) | Organic Electronics | Reported enhanced charge mobility in OLEDs when incorporated into polymer blends. |

| Lee et al. (2025) | Environmental Remediation | Showed effective binding and removal of CO2 from simulated flue gas mixtures using modified dioxaborolane structures. |

Wirkmechanismus

The primary mechanism of action for 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of ethoxy and methoxy substituents, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, synthesis methods, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

- Empirical Formula : CHBNO

- Molecular Weight : 235.09 g/mol

- CAS Number : 532391-31-4

- Structure : The compound features a pyridine ring substituted with an ethoxy and methoxy group along with a boronate moiety.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Boronate Esters : Utilizing boronic acid derivatives and alcohols under acidic or basic conditions.

- Pyridine Substitution Reactions : Employing electrophilic aromatic substitution methods to introduce the ethoxy and methoxy groups onto the pyridine ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The following findings summarize key research results:

- Inhibition of Cancer Cell Growth :

- Mechanism of Action :

- Cellular Effects :

Table 1: Summary of Biological Activity Studies

Eigenschaften

IUPAC Name |

2-ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-7-18-12-11(17-6)8-10(9-16-12)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJJPCRYPGEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146174 | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315545-02-8 | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315545-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.